2-(3,5-Dibromophenyl)succinimide
Beschreibung
2-(3,5-Dibromophenyl)succinimide (CAS 27746-70-9) is a halogenated succinimide derivative with the molecular formula C₁₀H₇Br₂NO₂ . Structurally, it features a succinimide ring substituted at the 2-position with a 3,5-dibromophenyl group.
Eigenschaften
CAS-Nummer |
60050-35-3 |
|---|---|
Molekularformel |
C10H7Br2NO2 |
Molekulargewicht |
332.98 g/mol |
IUPAC-Name |
3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15) |
InChI-Schlüssel |
WWFRVMGIVMMUSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-(3,5-Dibromophenyl)succinimide may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the succinimide ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues: Halogen Substitution Patterns
The biological activity of N-aryl succinimides is highly influenced by halogen type (Cl, Br, F) and substitution position. Key analogues include:
Key Observations :
- Halogen Type : Chlorine (in NDPS) confers nephrotoxicity, while fluorine abolishes this effect. Bromine’s role remains less clear but may modulate toxicity due to its larger atomic size and lower electronegativity compared to Cl.
- Substituent Position : 3,5-dihalo substitution in succinimides correlates with renal toxicity, whereas 2,4-dibromo substitution in acylthioureas enhances antimicrobial activity.
Metabolic and Toxicological Profiles
2-(3,5-Dibromophenyl)succinimide
- Metabolism: Limited data available.
- Toxicity: No direct studies identified. Structural similarity to NDPS suggests possible nephrotoxicity, but bromine’s slower metabolic activation compared to chlorine might reduce severity.
N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Metabolism : Metabolized in rat hepatocytes to hydroxylated derivatives (e.g., 2-NDHSA) via cytochrome P450, with a Kₘ of 1.76 mM and Vₘₐₓ of 31.01 nmol/10⁶ cells/hr.
- Toxicity: Causes proximal tubule necrosis, interstitial nephritis, and renal fibrosis in rats. Promotes renal carcinogenesis when co-administered with nitrosamines. Exhibits anti-androgenic activity and gastric protective effects.
N-(3,5-Difluorophenyl)succinimide
- Metabolism: Not explicitly studied, but fluorine’s stability likely reduces reactive metabolite formation.
- Toxicity: Non-nephrotoxic in Fischer 344 rats, highlighting halogen-dependent toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
